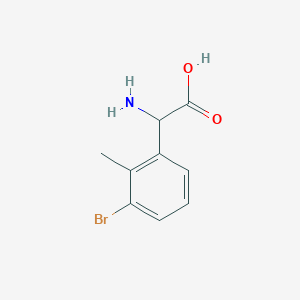

2-amino-2-(3-bromo-2-methylphenyl)acetic acid

Description

2-Amino-2-(3-bromo-2-methylphenyl)acetic acid is a brominated aromatic glycine derivative characterized by a phenyl ring substituted with a bromine atom at the 3-position and a methyl group at the 2-position. The amino (-NH₂) and carboxylic acid (-COOH) groups are attached to the α-carbon of the acetic acid backbone, making it a chiral center. This structure confers versatility in pharmaceutical and agrochemical synthesis, particularly as a precursor for bioactive molecules.

Properties

IUPAC Name |

2-amino-2-(3-bromo-2-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-5-6(8(11)9(12)13)3-2-4-7(5)10/h2-4,8H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQUGBONHPCKMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(3-bromo-2-methylphenyl)acetic acid typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction provides 2-(2-nitrophenyl)acrylate in good yield, which can then be further processed to obtain the desired compound.

Industrial Production Methods

While specific industrial production methods for 2-amino-2-(3-bromo-2-methylphenyl)acetic acid are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-bromo-2-methylphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-2-(3-bromo-2-methylphenyl)acetic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which 2-amino-2-(3-bromo-2-methylphenyl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, although detailed studies on the exact mechanisms are still ongoing.

Comparison with Similar Compounds

Positional Isomers of Bromophenyl Substituted Amino Acetic Acids

Key Comparison Points :

- 2-Amino-2-(4-bromophenyl)acetic acid (CAS N/A): Differs in bromine position (4- vs. 3-bromo). This isomer is commercially available for research (€259.00/250mg) .

- 2-Amino-2-(2-bromophenyl)acetic acid (CAS 254762-66-8): Bromine at the ortho position introduces significant steric effects, likely reducing solubility and altering crystallinity compared to the target compound.

Structural Impact :

Substituent Variations: Halogens and Functional Groups

Chlorinated and Fluorinated Analogs :

- 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid (CAS N/A): Incorporates chlorine and methoxy groups. The electron-donating methoxy group may enhance solubility but reduce electrophilic reactivity compared to the target compound’s bromo-methyl combination .

- (2R)-2-Amino-2-(2-fluorophenyl)acetic acid: Fluorine’s electronegativity increases acidity of the carboxylic acid group (pKa ~2.5 vs. ~4.5 for bromine analogs). Market analysis (2020–2025) highlights its use in chiral drug synthesis .

Methyl vs. Methoxy Derivatives :

Stereochemical Variants

- (S)-2-Amino-2-((R)-3-bromo-4,5-dihydroisoxazol-5-yl)acetic acid (CAS N/A): Incorporates an isoxazole ring, enhancing rigidity and hydrogen-bonding capacity. This structural complexity is linked to improved antimicrobial activity in related compounds .

- Widely used as a building block in pharmaceuticals due to its stability and ease of hydrolysis to the carboxylic acid .

Data Tables

Table 1: Structural and Commercial Comparison

Biological Activity

2-Amino-2-(3-bromo-2-methylphenyl)acetic acid, also known as 2-(3-Bromo-2-methylphenyl)acetic acid, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a brominated aromatic structure with an amino group and a carboxylic acid functional group. This configuration contributes to its diverse reactivity and biological interactions.

The biological activity of 2-amino-2-(3-bromo-2-methylphenyl)acetic acid can be attributed to several mechanisms:

1. Enzyme Inhibition:

The compound may act as an inhibitor by binding to the active sites of specific enzymes, thereby modulating their activity. This property is crucial for its potential therapeutic applications.

2. Receptor Binding:

It may interact with various receptors on cell surfaces, influencing cellular signaling pathways. Such interactions can lead to altered physiological responses.

3. Metabolic Pathways:

The compound can be metabolized by enzymes, resulting in the formation of active metabolites that exert biological effects, potentially enhancing its therapeutic efficacy.

Biological Activity

Research indicates that 2-amino-2-(3-bromo-2-methylphenyl)acetic acid exhibits notable biological activities, particularly in antimicrobial and anti-inflammatory contexts.

Antimicrobial Activity

A study evaluated the compound's antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard assay methods:

| Strain | MIC (mg/L) | Comparison Compound | MIC (mg/L) |

|---|---|---|---|

| Mycobacterium tuberculosis (H37Rv) | 0.5 | Rifampin | 0.016 |

| Staphylococcus aureus | 4.0 | Isoniazid | 0.016 |

| Escherichia coli | >16 | - | - |

These findings suggest that the compound possesses moderate to potent activity against certain bacterial strains, indicating its potential as an antimicrobial agent .

Anti-inflammatory Activity

Preliminary studies have suggested that this compound may exhibit anti-inflammatory properties by interacting with neurotransmitter systems involved in pain modulation and inflammation response pathways. Further research is necessary to fully elucidate these effects and their implications for therapeutic use .

Case Studies

Several case studies have highlighted the biological activity of 2-amino-2-(3-bromo-2-methylphenyl)acetic acid:

-

In Vitro Studies:

In vitro assays demonstrated that the compound effectively inhibited the growth of Mycobacterium tuberculosis, with promising MIC values compared to standard treatments like rifampin and isoniazid . -

In Vivo Efficacy:

In vivo studies using mouse models indicated that while the compound showed some promise in terms of tolerability, it did not exhibit significant efficacy in reducing bacterial load compared to established antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-2-(3-bromo-2-methylphenyl)acetic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves bromination of 2-methylphenyl precursors followed by nucleophilic substitution or coupling reactions. For example, bromine positioning at the 3rd position requires regioselective bromination catalysts (e.g., FeBr₃) to minimize ortho/para byproducts . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical, with yields ranging from 45–70% depending on solvent polarity and temperature .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

- Methodological Answer :

- NMR : H NMR resolves aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.5 ppm). C NMR confirms bromine’s electron-withdrawing effects (C-Br δ ~120 ppm) .

- X-ray Crystallography : SHELX software (via SHELXL refinement) resolves absolute configuration, particularly for chiral centers .

- Mass Spectrometry : ESI-MS identifies molecular ion peaks (m/z ≈ 258) and fragmentation patterns to distinguish bromine isotopes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.